Cas no 81602-22-4 ((-)asarinin)

(-)asarinin structure
(-)asarinin structure
Product name:(-)asarinin
CAS No:81602-22-4
MF:C20H18O6
MW:354.353
CID:2075757
PubChem ID:25245913

(-)asarinin Chemical and Physical Properties

Names and Identifiers

    • (-)asarinin
    • (-)-episesamin
    • (+)-asarinin
    • (+)-episesamin
    • 6-episesamin
    • asarinin
    • episesamin
    • CHEBI:66470
    • ACon1_002421
    • Sezamin
    • SCHEMBL94517
    • 5,5'-(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(1,3-benzodioxol)
    • (+)-Sesamin
    • (1S,3aR,4S,6aR)-1,4-di(benzo[d][1,3]
    • DTXSID301030528
    • SR-01000777562-3
    • S7946O4P76
    • GTPL11372
    • Rel-(7S,7'S8R,8'R)-Sesamin
    • MFCD00216134
    • (1S,3aR,4S,6aR)-1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis-, (1S,3aR,4S,6aR)-
    • 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4-(methylenedioxy)phenyl)-, (1S,3aR,4S,6aR)-
    • HY-N0121
    • 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-(+/-)-
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, (1alpha,3aalpha,4alpha,6aalpha)-
    • sesamin
    • SMR000445559
    • Sesamin, analytical standard
    • dioxol-5-yl)hexahydrofuro[3,4-c]furan
    • A832882
    • d-Sesamin
    • NSC-36403
    • NSC 36403
    • Sesamin dl-form [MI]
    • AI3-00811
    • FS27823
    • FY3S29JVC9
    • MLS000728578
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3a alpha,4alpha,6a alpha))-
    • Sesamin, >=98% (HPLC)
    • BRD-K11631773-001-10-8
    • 81602-22-4
    • 5-[(3S,3aR,6S,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • Sesamin, >=95%, crystalline
    • (1S,3aR,4S,6aR)-1,4-bis(benzo[d][1,3]dioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
    • 5,5'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(1,3-benzodioxole)
    • SesaminSezamin; (+)-Sesamin; D-(+)-Sesamin
    • SR-01000777562-4
    • BDBM50542904
    • UNII-FY3S29JVC9
    • (1S,3aR,4S,6aR)-5,5'-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis-1,3-benzodioxole;(+)-Sesamin;Fagarol
    • pseudocubebin
    • PSEUDO CUBEBIN
    • SESAMIN D-FORM [MI]
    • SESAMIN D-FORM
    • NCGC00169864-01
    • Sesamin, (+/-)-
    • CHEMBL252915
    • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, (1alpha,3aalpha,4alpha,6aalpha)-(+/-)-
    • CCG-268081
    • 1,3-Benzodioxole, 5,5'-((1R,3as,4R,6as)-tetrahydro-1H,3h-furo(3,4-c)furan-1,4-diyl)bis-, rel-
    • (+)-Segamin
    • Sesamin,(S)
    • MSK5401
    • PEYUIKBAABKQKQ-AFHBHXEDSA-N
    • (1S,3aR,4S,6aR)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
    • Fagarol
    • REL-(7S,7'S,8R,8'R)-SESAMIN
    • HMS2232F11
    • 5,5'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(1,3-benzodioxole)
    • l-sesamin
    • 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1S-(1.ALPHA.,3A .ALPHA.,4.ALPHA.,6A .ALPHA.))-
    • 1,3-BENZODIOXOLE, 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-
    • MLS002473316
    • UNII-S7946O4P76
    • 607-80-7
    • 5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
    • NS00096653
    • TETRAHYDRO-1,4-BIS(3,4-(METHYLENEDIOXY)PHENYL)-1H,3H-FURO(3,4-C)FURAN
    • HY-N0121R
    • s2392
    • CS-0007831
    • Sesamin (Standard)
    • NCGC00169864-02
    • SESAMIN [MI]
    • SESAMIN [WHO-DD]
    • 5,5'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS-1,3-BENZODIOXOLE
    • (+/-)-Sesamin
    • Sesamin, (+)-
    • SR-01000777562
    • AS-13527
    • Sesamin (Fagarol)
    • ACon0_000323
    • Q3511416
    • D-(+)-Sesamin
    • AKOS022168195
    • M06046
    • Inchi: InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13?,14?,19-,20-/m1/s1
    • InChI Key: PEYUIKBAABKQKQ-XGMIPLPHSA-N
    • SMILES: C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Computed Properties

  • Exact Mass: 354.11033829g/mol
  • Monoisotopic Mass: 354.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 2.7

(-)asarinin Related Literature

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.